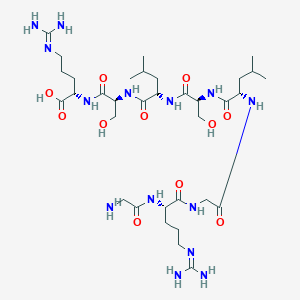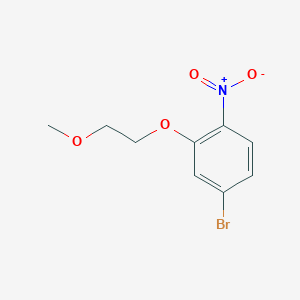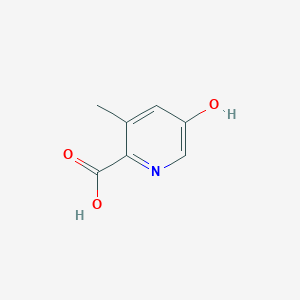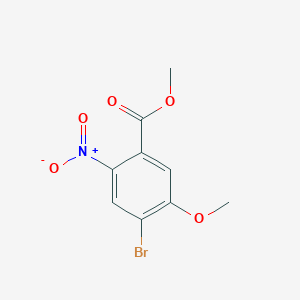
H-Gly-arg-gly-leu-ser-leu-ser-arg-OH
Overview
Description
H-Gly-arg-gly-leu-ser-leu-ser-arg-OH, commonly known as GRP, is a peptide hormone that is involved in various physiological processes such as the regulation of gastrointestinal motility, growth hormone release, and neurotransmission. GRP is a member of the bombesin family of peptides and is found in various tissues including the brain, pancreas, and gastrointestinal tract.
Mechanism of Action
GRP exerts its effects through binding to its receptor, the gastrin-releasing peptide receptor (GRPR). Upon binding, GRP activates various intracellular signaling pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. These pathways ultimately lead to the physiological effects of GRP, such as the release of growth hormone and the modulation of gastrointestinal motility.
Biochemical and Physiological Effects
GRP has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of growth hormone from the pituitary gland, regulate gastrointestinal motility, and modulate neurotransmission. In addition, GRP has been implicated in the development and progression of various cancers, including prostate, breast, and lung cancer.
Advantages and Limitations for Lab Experiments
GRP has several advantages for lab experiments. It can be easily synthesized using SPPS or LPPS and has high purity and yield. In addition, it has a well-characterized mechanism of action and has been extensively studied for its physiological effects. However, there are also limitations to using GRP in lab experiments. It is a relatively expensive peptide, and its effects can be difficult to quantify in vivo.
Future Directions
There are several future directions for research on GRP. One area of research is the development of GRP-based therapies for cancer. GRP has been shown to be a promising target for cancer diagnosis and therapy, and further research may lead to the development of new cancer treatments. Another area of research is the elucidation of the role of GRP in various physiological processes. GRP has been implicated in the regulation of growth hormone release, gastrointestinal motility, and neurotransmission, but further research may uncover new roles for this peptide in other physiological processes. Finally, there is a need for the development of new methods for the synthesis and quantification of GRP. New methods may lead to more efficient and cost-effective production of this peptide, as well as more accurate quantification of its effects in vivo.
Conclusion
In conclusion, GRP is a peptide hormone that is involved in various physiological processes. It can be synthesized using SPPS or LPPS and has high purity and yield. GRP has a well-characterized mechanism of action and has been extensively studied for its physiological effects. Future research on GRP may lead to the development of new cancer therapies and the elucidation of new roles for this peptide in various physiological processes.
Scientific Research Applications
GRP has been extensively studied for its role in various physiological processes. It has been shown to stimulate the release of growth hormone, regulate gastrointestinal motility, and modulate neurotransmission. In addition, GRP has been implicated in the development and progression of various cancers, including prostate, breast, and lung cancer. Therefore, GRP has been used as a target for cancer diagnosis and therapy.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N14O11/c1-17(2)11-21(44-26(52)14-42-27(53)19(43-25(51)13-35)7-5-9-40-33(36)37)28(54)47-24(16-50)31(57)46-22(12-18(3)4)29(55)48-23(15-49)30(56)45-20(32(58)59)8-6-10-41-34(38)39/h17-24,49-50H,5-16,35H2,1-4H3,(H,42,53)(H,43,51)(H,44,52)(H,45,56)(H,46,57)(H,47,54)(H,48,55)(H,58,59)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBMTQGBVPBJA-BTNSXGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64N14O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)


![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![D-[6-13C]Galactose](/img/structure/B1445955.png)

![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)


